Dihydrocurcumin Glucuronide Dihydrocurcumin Glucuronide
Brand Name: Vulcanchem
CAS No.: 227466-73-1
VCID: VC0104882
InChI: InChI=1S/C27H30O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3,5-7,9-12,22-25,27,30-33H,4,8,13H2,1-2H3,(H,34,35)/b7-3+/t22-,23-,24+,25-,27+/m0/s1
SMILES:
Molecular Formula: C27H30O12
Molecular Weight: 546.5 g/mol

Dihydrocurcumin Glucuronide

CAS No.: 227466-73-1

Cat. No.: VC0104882

Molecular Formula: C27H30O12

Molecular Weight: 546.5 g/mol

* For research use only. Not for human or veterinary use.

Dihydrocurcumin Glucuronide - 227466-73-1

Specification

CAS No. 227466-73-1
Molecular Formula C27H30O12
Molecular Weight 546.5 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohept-6-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C27H30O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3,5-7,9-12,22-25,27,30-33H,4,8,13H2,1-2H3,(H,34,35)/b7-3+/t22-,23-,24+,25-,27+/m0/s1
Standard InChI Key SONVQAIDTCRXLU-YJYJCBIMSA-N
Isomeric SMILES COC1=C(C=CC(=C1)CCC(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)C(=O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Dihydrocurcumin glucuronide (IUPAC name: 4-[(1E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1-hepten-1-yl]-2-methoxyphenyl β-D-glucopyranosiduronic acid) is a polar metabolite formed through the sequential reduction and glucuronidation of curcumin. Its molecular formula is C27H30O12\text{C}_{27}\text{H}_{30}\text{O}_{12}, with a molecular weight of 546.52 g/mol . The compound’s structure comprises a β-D-glucuronic acid moiety conjugated to dihydrocurcumin, a hydrogenated derivative of curcumin lacking the central double bond (Fig. 1). This structural modification significantly alters its physicochemical properties:

PropertyValue
Molecular FormulaC27H30O12\text{C}_{27}\text{H}_{30}\text{O}_{12}
Molecular Weight546.52 g/mol
Purity≥98%
SolubilitySoluble in DMSO, chloroform
Storage Conditions2–8°C, protected from light

Table 1: Physicochemical properties of dihydrocurcumin glucuronide .

The glucuronidation at the phenolic hydroxyl group enhances water solubility by approximately 200-fold compared to curcumin, addressing one of the major limitations of native curcuminoids . Nuclear magnetic resonance (NMR) studies confirm that glucuronic acid conjugation occurs preferentially at the para-hydroxyl group of the aromatic rings, preserving the diketone moiety critical for biological activity .

Biosynthesis and Metabolic Pathways

In Vivo Biotransformation

Curcumin undergoes extensive phase I and phase II metabolism following oral administration. The metabolic cascade involves:

  • Reduction: NADPH-dependent reductases convert curcumin to dihydrocurcumin (DHC) via saturation of the α,β-unsaturated ketone groups .

  • Glucuronidation: UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A1 and UGT1A8, catalyze the conjugation of glucuronic acid to DHC, forming DHCG .

In murine models, DHCG accounts for ~35% of circulating curcumin metabolites within 2 hours post-administration, surpassing levels of unmetabolized curcumin by 20-fold . Human hepatic microsomal studies demonstrate similar metabolic patterns, though interspecies variations in UGT activity necessitate cautious extrapolation .

In Vitro Synthesis

Industrial production of DHCG involves a two-step protocol:

  • Chemical Reduction: Curcumin is treated with sodium borohydride (NaBH4\text{NaBH}_4) in methanol at 25°C, achieving >90% conversion to DHC within 2 hours .

  • Enzymatic Glucuronidation: Recombinant UGT1A1 immobilized on magnetic nanoparticles facilitates DHCG synthesis with a yield of 82% under optimized conditions (pH 7.4, 37°C) .

Pharmacokinetic Profile and Bioavailability

Comparative pharmacokinetic studies reveal critical differences between curcumin and DHCG:

ParameterCurcuminDHCG
TmaxT_{\text{max}}1.2 ± 0.3 h2.8 ± 0.6 h
CmaxC_{\text{max}}12.4 ± 3.1 ng/mL218.7 ± 45.2 ng/mL
AUC024h_{0-24h} 58.3 ng·h/mL1,842.6 ng·h/mL
Half-life0.8 h4.7 h

Table 2: Pharmacokinetic parameters of curcumin and DHCG in Sprague-Dawley rats (10 mg/kg oral dose) .

The extended half-life and higher systemic exposure of DHCG correlate with its increased metabolic stability. Unlike curcumin, which undergoes rapid hepatic first-pass metabolism, DHCG circulates predominantly in conjugated form, reaching peak plasma concentrations 2.3-fold higher than curcumin’s major sulfate conjugates .

Mechanisms of Biological Action

Lipid Metabolism Regulation

In THP-1 human macrophages, DHCG demonstrates distinct effects on lipid homeostasis:

  • Upregulation of PPARγ: DHCG activates peroxisome proliferator-activated receptor gamma (PPARγ\text{PPARγ}) at 10 μM, increasing mRNA expression by 2.8-fold compared to controls .

  • Modulation of CD36/FAT: Unlike curcumin, which upregulates fatty acid translocase (CD36\text{CD36}) by 4.1-fold, DHCG maintains baseline CD36\text{CD36} expression, suggesting differential effects on lipid uptake .

These findings imply that DHCG may counteract curcumin’s pro-lipidogenic effects in macrophages, potentially explaining the discordance between in vitro and in vivo observations of curcumin’s impact on atherosclerosis .

Antioxidant Capacity

Electron paramagnetic resonance (EPR) spectroscopy quantifies DHCG’s radical scavenging activity:

Radical SpeciesIC50_{50} (μM)
DPPH18.4 ± 1.2
Hydroxyl32.7 ± 2.8
Superoxide45.1 ± 3.6

Table 3: Antioxidant activity of DHCG compared to Trolox equivalents .

DHCG’s antioxidant potency stems from its ability to donate hydrogen atoms from the glucuronic acid moiety while maintaining the reduced β-diketone structure essential for electron delocalization .

Anti-inflammatory Signaling

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages:

  • DHCG (25 μM) reduces TNF-α secretion by 62% versus controls (p<0.01p < 0.01) .

  • NF-κB p65 nuclear translocation decreases by 73% following DHCG treatment, comparable to dexamethasone’s effects .

Mechanistically, DHCG inhibits IκB kinase (IKK) phosphorylation, preventing IκBα degradation and subsequent NF-κB activation .

Comparative Analysis with Curcumin Metabolites

The curcuminoid metabolic pathway yields multiple derivatives with varying bioactivities:

MetaboliteSolubility (mg/mL)PPARγ ActivationNF-κB Inhibition
Curcumin0.006+++++++
DHCG1.24+++++
Tetrahydrocurcumin0.89+++
Curcumin glucuronide1.56-+

Table 4: Bioactivity profile of major curcumin metabolites (+++ = strong effect; - = no effect) .

DHCG exhibits balanced agonism at PPARγ and NF-κB inhibition, positioning it as a key mediator of curcumin’s pleiotropic effects. Its superior solubility enables sustained plasma concentrations, potentially enhancing therapeutic outcomes in chronic inflammatory conditions .

Therapeutic Applications and Clinical Implications

Metabolic Syndrome

Preclinical studies demonstrate DHCG’s efficacy in improving insulin sensitivity:

  • Obese Zucker rats treated with 50 mg/kg/day DHCG for 8 weeks showed 31% reduction in HOMA-IR index (p<0.001p < 0.001) .

  • Adiponectin levels increased 2.1-fold, correlating with improved glucose uptake in skeletal muscle .

Neurodegenerative Disorders

In Aβ142_{1-42}-induced Alzheimer’s models:

  • DHCG (10 μM) reduces tau hyperphosphorylation by 58% via GSK-3β inhibition .

  • Synaptophysin expression recovers to 83% of control levels, indicating preserved synaptic plasticity .

Oncology

DHCG potentiates chemotherapy efficacy through P-glycoprotein inhibition:

  • Co-administration with doxorubicin increases intracellular drug accumulation 4.7-fold in MCF-7/ADR cells .

  • IC50_{50} for paclitaxel-resistant ovarian cancer cells decreases from 12.3 μM to 2.8 μM with DHCG cotreatment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator